molecular formula C18H16O4 B1148418 Combretastatin D2 CAS No. 126191-23-9

Combretastatin D2

カタログ番号: B1148418
CAS番号: 126191-23-9
分子量: 296.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Combretastatin D2 is a member of the combretastatin family, which are natural phenolic compounds isolated from the bark of the South African bush willow tree, Combretum caffrum. These compounds are known for their potent anti-cancer properties, particularly their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .

準備方法

Synthetic Routes and Reaction Conditions: Combretastatin D2 can be synthesized through a copper-catalyzed coupling reaction. The key steps involve the coupling of a phenol derivative with a boronic acid to form the diaryl ether linkage. The phenol derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde via a Wittig reaction, followed by catalytic transfer hydrogenation . The boronic acid derivative is prepared from 4-bromobenzaldehyde through aryl lithium formation and subsequent reaction with triisopropyl borate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial purposes. Optimization of reaction conditions, such as the use of copper (II) acetate as a catalyst and careful control of reaction temperatures, can enhance yield and efficiency .

化学反応の分析

Types of Reactions: Combretastatin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Combretastatin D2 has a wide range of scientific research applications:

作用機序

Combretastatin D2 exerts its effects primarily by binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit angiogenesis by disrupting the blood supply to tumors .

類似化合物との比較

    Combretastatin A4: Known for its potent anti-cancer properties and ability to inhibit tubulin polymerization.

    Combretastatin A1: Similar to combretastatin A4 but with different substituents on the aromatic rings.

    Combretastatin B1: A dihydrostilbene derivative with anti-cancer activity.

Combretastatin D2 stands out due to its unique macrocyclic structure and potential for diverse biological activities, making it a valuable compound for further research and development.

生物活性

Combretastatin D2 (CA-2) is a member of the combretastatin family, which are known for their potent anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is structurally related to colchicine and exhibits its biological effects primarily through the disruption of microtubule dynamics. This action leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin at the colchicine binding site, which is crucial for its cytotoxic effects. The cis configuration of the double bond in its structure is significant for its biological activity, influencing both its binding affinity and efficacy against various cancer cell lines .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative activity against a variety of cancer cell lines. For instance, studies show that CA-2 can induce cell death in RKO colon cancer cells with an IC50 value indicating potent activity .

Cell Line IC50 (μM) Effect
RKO Colon Cancer0.5Induces apoptosis
SW1222 Colorectal0.8Causes G2/M phase arrest
MDA-MB-231 Breast1.0Microtubule disruption

In Vivo Studies

In vivo experiments have confirmed the efficacy of this compound in tumor models. For example, in mouse models of colorectal cancer, treatment with CA-2 resulted in significant tumor regression and reduced vascularization within tumors. These findings highlight the compound's ability to disrupt tumor blood supply, leading to necrosis and subsequent tumor shrinkage .

Vascular Disruption Mechanism

This compound acts as a vascular disrupting agent (VDA), which is a class of drugs designed to target the tumor vasculature specifically. This mechanism involves:

  • Induction of Tumor Necrosis : CA-2 causes rapid shutdown of blood flow to tumors, leading to hypoxia and necrosis.
  • Vascular Collapse : The compound induces structural changes in endothelial cells, resulting in vessel collapse and reduced perfusion .

Case Studies

  • Colorectal Carcinoma Model :
    • In a study involving SW1222 colorectal carcinoma cells, CA-2 treatment led to significant vascular disruption and apoptosis of tumor cells. Histological analysis showed extensive necrosis in treated tumors compared to controls .
  • Breast Cancer Treatment :
    • A study on MDA-MB-231 breast cancer cells demonstrated that this compound effectively reduced tumor growth in xenograft models. The treatment resulted in increased apoptotic markers and decreased microvessel density within the tumors .

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Studies indicate that CA-2 may modulate inflammatory pathways, potentially useful in treating conditions associated with chronic inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives of combretastatins exhibit antibacterial properties, although further research is needed to establish their clinical relevance .

特性

IUPAC Name

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHRIFDDQELBE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。